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Compound of Interest

Compound Name: 2-Bromo-4'-methylpropiophenone

Cat. No.: B029744

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4'-methylpropiophenone, a key intermediate in the synthesis of various organic
compounds.[1] Intended for researchers, scientists, and professionals in drug development,
this document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside relevant experimental protocols.

Core Spectroscopic Data

The structural elucidation of 2-Bromo-4'-methylpropiophenone (C10H11BrO), CAS Number
1451-82-7, relies on a combination of spectroscopic techniques.[2][3] The following sections
summarize the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive, publicly available, and fully assigned NMR data for 2-Bromo-4'-
methylpropiophenone is limited in the reviewed literature, predicted values based on
structure-correlation can provide insight.

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons, the methine proton alpha to the carbonyl and bromine,
the methyl group on the aromatic ring, and the terminal methyl group of the propiophenone
chain.
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13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the ten
carbon atoms in the molecule, including the characteristic downfield shift for the carbonyl
carbon.

Table 1: Predicted *H and 3C NMR Data for 2-Bromo-4'-methylpropiophenone

1H NMR 13C NMR
) Predicted Chemical ] Predicted Chemical
Assignment ) Assignment )
Shift (ppm) Shift (ppm)
Ar-CHs ~2.4 C=0 ~195

Ar-C (quaternary,
-CH(Br)-CHs ~1.9 (doublet) ~138
attached to C=0)

Ar-C (quaternary,
-CH(Bn)- ~5.3 (quartet) ~145
attached to CHs)

) Ar-C (quaternary,
Aromatic-H ~7.2-7.8 ~122
attached to Br)

Ar-CH ~128 - 135
-CH(Br)- ~40
Ar-CHs ~21
-CH(Br)-CHs ~16

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-4'-methylpropiophenone will be characterized by strong
absorptions corresponding to the carbonyl group and various vibrations of the aromatic ring
and alkyl portions of the molecule. A vapor phase IR spectrum is noted as being available from
John Wiley & Sons, Inc.[1]

Table 2: Characteristic IR Absorption Bands for 2-Bromo-4'-methylpropiophenone
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Functional Group Expected Absorption Range (cm~1)
C=0 (Aryl ketone) 1680 - 1700 (strong)

C-H (Aromatic) 3000 - 3100 (medium)

C-H (Aliphatic) 2850 - 3000 (medium)

C=C (Aromatic) 1400 - 1600 (medium, multiple bands)
C-Br 500 - 600 (medium to strong)

Mass Spectrometry (MS)

Mass spectrometry of 2-Bromo-4'-methylpropiophenone will show the molecular ion peak
and characteristic fragmentation patterns. The presence of bromine, with its two isotopes ("°Br
and 81Br) in nearly a 1:1 ratio, will result in isotopic patterns for bromine-containing fragments. A
GC-MS spectrum is available from John Wiley & Sons, Inc. (SWG-33-2378-0).[1] Cayman
Chemical also maintains a searchable GC-MS spectral database that may contain this

compound.[2]

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Bromo-4'-methylpropiophenone

m/z Predicted Fragment Notes

Molecular ion peak, showing
226/228 [M]*+ the isotopic pattern for one

bromine atom.

147 [M - Br]* Loss of a bromine radical.

Acylium ion, a common

119 [CsH7O]*
fragment for ketones.

Tropylium ion, indicative of a

91 [C7HA]* ]
toluene-like substructure.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b029744?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Bromo-4_-methylpropiophenone
https://www.caymanchem.com/product/39486/2-bromo-4-prime-methylpropiophenone
https://www.benchchem.com/product/b029744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed experimental procedures for acquiring spectroscopic data are crucial for

reproducibility. The following are generalized protocols applicable to a compound like 2-

Bromo-4'-methylpropiophenone.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4'-methylpropiophenone in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-de) in a standard 5 mm
NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz). For *H
NMR, a standard pulse program is used. For 13C NMR, a proton-decoupled pulse program is
typically employed to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phasing, and baseline correction. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the solid 2-Bromo-4'-methylpropiophenone
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically in the range of 4000-400 cm~2. A background spectrum of the
clean ATR crystal should be recorded and automatically subtracted.

Data Processing: The resulting spectrum is displayed in terms of transmittance or
absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-Bromo-4'-methylpropiophenone in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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e GC Separation: Inject a small volume (e.g., 1 uL) of the solution into the GC system. The
compound is vaporized and separated on a capillary column (e.g., a non-polar column like
DB-5ms). A temperature program is used to elute the compound.

o MS Detection: As the compound elutes from the GC column, it enters the mass
spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting
fragments are separated by their mass-to-charge ratio and detected.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
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Figure 1: General workflow for NMR spectroscopy.
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Figure 2: Workflow for ATR-IR spectroscopy.
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Figure 3: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4'-
methylpropiophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029744+#spectroscopic-data-of-2-bromo-4-
methylpropiophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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